3-[(2,4-Dichlorobenzyl)oxy]azetidine
Description
3-[(2,4-Dichlorobenzyl)oxy]azetidine is a chemical compound belonging to the class of azetidines. It is characterized by the presence of a 2,4-dichlorobenzyl group attached to an azetidine ring through an oxygen atom. This compound is a white crystalline solid that is soluble in organic solvents and has garnered significant attention due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEWSFLQLUMBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262469 | |
| Record name | Azetidine, 3-[(2,4-dichlorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-75-4 | |
| Record name | Azetidine, 3-[(2,4-dichlorophenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azetidine, 3-[(2,4-dichlorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzyl)oxy]azetidine typically involves the reaction of 2,4-dichlorobenzyl chloride with azetidine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C. The base used can be triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the 2,4-dichlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted azetidines depending on the nucleophile used .
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)oxy]azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzyl)oxy]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorophenyl)methoxy]azetidine
- 3-[(2,4-Dichlorobenzyl)oxy]pyrrolidine
- 3-[(2,4-Dichlorobenzyl)oxy]piperidine
Uniqueness
3-[(2,4-Dichlorobenzyl)oxy]azetidine is unique due to its specific structural features, such as the azetidine ring and the 2,4-dichlorobenzyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-[(2,4-Dichlorobenzyl)oxy]azetidine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a dichlorobenzyl moiety linked through an ether bond to an azetidine ring, may exhibit diverse pharmacological effects. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12Cl2N2O. The structure features:
- Azetidine Ring : A four-membered saturated heterocyclic ring.
- Dichlorobenzyl Group : A benzene ring substituted with two chlorine atoms at the 2 and 4 positions, enhancing lipophilicity and potentially influencing biological interactions.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may act as a reversible inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their signaling pathways and influencing cellular responses.
Biological Activity and Therapeutic Potential
Research indicates that derivatives of azetidine compounds often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Here are some notable findings:
Anticancer Activity
Studies have shown that azetidine derivatives can inhibit the proliferation of cancer cell lines. For example:
- In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .
- Mechanistic insights suggest that these compounds may induce apoptosis through the activation of caspase pathways or inhibition of cell cycle progression.
Anti-inflammatory Effects
The anti-inflammatory potential of azetidine derivatives has been explored in various models:
- Compounds have shown promise in reducing pro-inflammatory cytokines in vitro, suggesting a mechanism that might involve inhibition of NF-kB signaling pathways .
Antimicrobial Properties
Some azetidine derivatives have demonstrated antimicrobial activity against a range of pathogens:
- Studies indicate effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Activity : A study evaluating a series of azetidine derivatives found that those with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to increased membrane permeability and interaction with cellular targets involved in apoptosis induction .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds showed significant reductions in inflammatory markers in animal models. This suggests potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-[(2,4-Dichlorobenzyl)oxy]azetidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A two-step approach is often used: (i) azetidine functionalization via nucleophilic substitution using 2,4-dichlorobenzyl bromide under inert conditions (e.g., N₂ atmosphere) with a base like K₂CO₃ in anhydrous DMF, and (ii) purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization includes controlling stoichiometry (1.2–1.5 equivalents of benzyl bromide) and reaction temperature (60–80°C) to minimize side products like N-alkylated impurities . Yield improvements (>75%) are achievable using catalytic phase-transfer agents (e.g., tetrabutylammonium iodide).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the azetidine ring protons (δ 3.5–4.5 ppm, split due to ring strain) and the dichlorobenzyl aromatic protons (δ 7.2–7.8 ppm). The ether linkage (–O–CH₂–) appears as a singlet at δ 4.5–4.7 ppm .
- HRMS : Confirm molecular ion peaks ([M+H]⁺) with exact mass matching theoretical values (e.g., m/z 289.0141 for C₁₀H₁₀Cl₂NO).
- X-ray crystallography : Resolve stereoelectronic effects; the azetidine ring typically adopts a puckered conformation, and hydrogen-bonding interactions (e.g., N–H⋯O) stabilize the crystal lattice .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model transition states and charge distribution. Key parameters include:
- Frontier Molecular Orbitals : HOMO localization on the azetidine nitrogen predicts nucleophilic attack sites.
- Ring Strain Energy : Azetidine’s ~26 kcal/mol strain energy (vs. ~0 for benzene) drives ring-opening under acidic conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates in SN2 pathways.
Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives across different assays?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors).
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites causing variability .
- Structural Analog Testing : Compare with analogs (e.g., pyrrolidine or piperidine variants) to isolate steric/electronic effects .
Q. How can impurities in this compound batches be systematically identified and quantified?
- Methodological Answer :
- LC-MS/MS with Ion Chromatography : Detect trace impurities (e.g., dichlorobenzyl alcohol byproducts) using a C18 column (0.1% formic acid in H₂O/ACN gradient).
- Reference Standards : Co-inject EP-grade impurities (e.g., 2,4-dichlorobenzyl chloride) for retention time matching .
- QbD Principles : Design experiments (DoE) to correlate reaction parameters (pH, temp.) with impurity profiles.
Data Contradiction Analysis
Q. Conflicting solubility data exist for this compound in polar vs. nonpolar solvents. How should researchers validate solubility for formulation studies?
- Methodological Answer :
- Hansen Solubility Parameters : Calculate HSPiP values to predict solubility in excipients (e.g., PEG 400 vs. DCM).
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (PBS, pH 7.4) to distinguish true solubility from colloidal dispersion .
- Co-solvency Studies : Use ethanol-water mixtures (10–50% v/v) to enhance solubility while maintaining stability.
Experimental Design
Q. What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound, and how can metabolic stability be assessed?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS .
- Caco-2 Permeability : Measure apparent permeability (Papp) to predict intestinal absorption.
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to determine free fraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
